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Compound of Interest

Compound Name: 1,7-Diazidoheptane

Cat. No.: B15424460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical and physical

properties of the azide groups in 1,7-diazidoheptane. It details the synthesis of the molecule,

its spectroscopic characterization, and its reactivity, with a focus on its application as a

crosslinking agent and in bioorthogonal chemistry. This document is intended to serve as a

valuable resource for researchers and professionals in the fields of chemistry, materials

science, and drug development.

Physicochemical Properties of 1,7-Diazidoheptane
1,7-Diazidoheptane is a bifunctional organic compound with the chemical formula C7H14N6.

[1] It consists of a seven-carbon aliphatic chain with azide functional groups at both termini.

The presence of two azide groups makes it a useful crosslinking agent and a building block in

polymer and materials science.

Table 1: Computed Physicochemical Properties of 1,7-Diazidoheptane
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Property Value Reference

Molecular Formula C7H14N6 [1]

Molecular Weight 182.23 g/mol [1]

Exact Mass 182.12799447 Da [1]

IUPAC Name 1,7-diazidoheptane [1]

CAS Number 98428-99-0 [1]

Synthesis and Purification
The synthesis of 1,7-diazidoheptane is typically achieved through a nucleophilic substitution

reaction from a corresponding dihalogenated heptane, most commonly 1,7-dibromoheptane or

1,7-dichloroheptane. The reaction involves the displacement of the halide ions by the azide ion,

typically from sodium azide.

Experimental Protocol for the Synthesis of 1,7-
Diazidoheptane from 1,7-Dibromoheptane
Materials:

1,7-Dibromoheptane

Sodium azide (NaN3)

Dimethylformamide (DMF), anhydrous

Deionized water

Diethyl ether

Magnesium sulfate (MgSO4), anhydrous

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1_7-Diazidoheptane
https://pubchem.ncbi.nlm.nih.gov/compound/1_7-Diazidoheptane
https://pubchem.ncbi.nlm.nih.gov/compound/1_7-Diazidoheptane
https://pubchem.ncbi.nlm.nih.gov/compound/1_7-Diazidoheptane
https://pubchem.ncbi.nlm.nih.gov/compound/1_7-Diazidoheptane
https://www.benchchem.com/product/b15424460?utm_src=pdf-body
https://www.benchchem.com/product/b15424460?utm_src=pdf-body
https://www.benchchem.com/product/b15424460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15424460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

1,7-dibromoheptane in anhydrous DMF.

Add a molar excess (typically 2.2 to 2.5 equivalents) of sodium azide to the solution.

Heat the reaction mixture to a temperature between 60 and 80 °C and stir for 12 to 24 hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing deionized water.

Extract the aqueous phase with diethyl ether (3 x volumes).

Combine the organic extracts and wash them with deionized water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to yield crude 1,7-diazidoheptane.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note: Organic azides can be explosive, especially in the presence of heat, shock, or certain

metals. Appropriate safety precautions, including the use of a blast shield, should be taken

throughout the synthesis and handling of 1,7-diazidoheptane.

Spectroscopic Characterization of the Azide Groups
The azide functional groups in 1,7-diazidoheptane give rise to characteristic signals in various

spectroscopic techniques, which are essential for its identification and characterization.

Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of an organic azide is the strong, sharp

absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. This
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peak typically appears in the range of 2100-2150 cm-1. A weaker symmetric stretching

vibration may also be observed around 1250 cm-1.[2]

Table 2: Characteristic Infrared Absorption Frequencies for Alkyl Azides

Vibrational Mode Frequency Range (cm⁻¹) Intensity

Asymmetric stretch (νas) 2100 - 2150 Strong, Sharp

Symmetric stretch (νs) 1200 - 1300 Medium to Weak

Bending (δ) 600 - 700 Medium to Weak

Raman Spectroscopy
Raman spectroscopy is another valuable tool for characterizing the azide group. The symmetric

stretching vibration of the azide group, which is often weak in the IR spectrum, typically gives a

strong signal in the Raman spectrum.[3][4] This complementarity makes the combined use of

IR and Raman spectroscopy a powerful method for identifying and studying organic azides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H and ¹³C NMR spectroscopy are standard methods for characterizing organic

molecules, they do not directly probe the nitrogen atoms of the azide group. However, the

chemical shifts of the carbon atoms adjacent to the azide groups are influenced by the

electron-withdrawing nature of the azide.

¹H NMR: The protons on the carbon atom alpha to the azide group (C1 and C7) are

expected to be deshielded and appear at a downfield chemical shift compared to a simple

alkane.

¹³C NMR: Similarly, the carbon atoms directly bonded to the azide groups (C1 and C7) will

exhibit a downfield chemical shift.

While experimental NMR data for 1,7-diazidoheptane is not readily available in the literature,

predictions can be made based on data for similar structures. For comparison, the predicted

¹³C NMR spectrum of a related diaza compound shows distinct chemical shifts for the carbon

atoms in the heterocyclic ring.[5]
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Reactivity of the Azide Groups
The azide groups in 1,7-diazidoheptane are highly versatile functional groups that can

participate in a variety of chemical transformations.

1,3-Dipolar Cycloaddition (Click Chemistry)
One of the most important reactions of organic azides is the Huisgen 1,3-dipolar cycloaddition

with alkynes to form 1,2,3-triazoles.[6][7] This reaction is a cornerstone of "click chemistry," a

concept that emphasizes reactions that are high-yielding, wide in scope, and generate only

inoffensive byproducts. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly

efficient and can be carried out under mild, often aqueous, conditions.[7]

The bifunctional nature of 1,7-diazidoheptane allows it to react with two alkyne-containing

molecules, making it an excellent crosslinking agent or molecular linker in the synthesis of

polymers, dendrimers, and complex molecular architectures.[8][9]

Caption: Huisgen 1,3-dipolar cycloaddition of 1,7-diazidoheptane.

Staudinger Ligation
The Staudinger ligation is another important bioorthogonal reaction involving azides. In this

reaction, an azide reacts with a phosphine to form an aza-ylide intermediate, which then

hydrolyzes to produce a primary amine and a phosphine oxide. A modified version of this

reaction, the traceless Staudinger ligation, allows for the formation of an amide bond.

Reduction to Amines
The azide groups can be readily reduced to primary amines using a variety of reducing agents,

such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Pd-C), or

triphenylphosphine followed by hydrolysis. This provides a synthetic route to 1,7-

diaminoheptane.

Applications
The unique properties of the azide groups in 1,7-diazidoheptane make it a valuable tool in

various scientific and technological fields.
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Crosslinking Agent
As a bifunctional molecule, 1,7-diazidoheptane can be used to crosslink polymers that have

been functionalized with alkyne groups. This is particularly useful in the development of

hydrogels, elastomers, and other polymeric materials with tailored mechanical properties. The

resulting triazole linkages are stable and biocompatible, making these materials suitable for

biomedical applications.

Caption: Workflow for polymer crosslinking using 1,7-diazidoheptane.

Molecular Linker in Drug Development
In drug development and chemical biology, 1,7-diazidoheptane can serve as a flexible linker to

connect two molecular fragments, such as a targeting moiety and a therapeutic agent. The

"click" reaction provides a reliable method for conjugating these components under mild

conditions, which is crucial when working with sensitive biomolecules.[8]

Safety Considerations
Organic azides are energetic materials and should be handled with caution. They can be

sensitive to heat, shock, and friction, and may decompose explosively. 1,7-Diazidoheptane,

being a diazide, has a higher nitrogen content and therefore a higher potential energy than a

corresponding monoazide. It is crucial to consult the Safety Data Sheet (SDS) before handling

this compound and to use appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat. All reactions involving azides should be performed in a well-

ventilated fume hood and behind a blast shield.

Conclusion
The azide groups in 1,7-diazidoheptane impart a rich and versatile chemistry to this molecule.

Its ability to undergo highly efficient and specific "click" reactions has made it a valuable tool in

polymer chemistry, materials science, and drug discovery. A thorough understanding of its

synthesis, characterization, and reactivity, as detailed in this guide, is essential for its safe and

effective use in research and development. While specific experimental data for 1,7-
diazidoheptane is not extensively published, this guide provides a solid foundation based on

the well-established chemistry of alkyl azides. Further research into the specific quantitative

properties of 1,7-diazidoheptane would be beneficial for expanding its applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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